molecular formula C15H9FN2O2 B3001022 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid CAS No. 953735-48-3

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

Cat. No.: B3001022
CAS No.: 953735-48-3
M. Wt: 268.247
InChI Key: FPWBFUHWIXQEAV-UHFFFAOYSA-N
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Description

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid ( 953735-48-3) is a fluorinated quinoline derivative of high interest in drug discovery and materials science. It serves as a key synthetic intermediate for constructing more complex heterocyclic compounds. The molecular structure integrates a carboxylic acid functional group at the 4-position, a pyridyl substituent at the 2-position, and a fluorine atom at the 7-position, offering multiple sites for further functionalization and coordination . This compound is structurally related to a class of potent dihydroorotate dehydrogenase (DHODH) inhibitors . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt cell cycle progression and induce differentiation in certain cancer cells, making it a promising target for anticancer therapy . The strategic incorporation of the fluorine atom is a common tactic in medicinal chemistry to enhance metabolic stability, influence electronegativity, and improve binding affinity to biological targets . The carboxylic acid group is often essential for forming critical salt bridges with active site residues, such as Arg136, in enzyme-inhibitor complexes . From a synthetic perspective, quinoline-4-carboxylic acids like this one are classically prepared via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base . The presence of the pyridyl nitrogen and the carboxylic acid makes this compound a potential ligand for metal complexes in materials science applications. With a molecular formula of C15H9FN2O2 and a molecular weight of 268.24 g/mol, this solid compound is provided for research applications only .

Properties

IUPAC Name

7-fluoro-2-pyridin-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-9-4-5-10-11(15(19)20)8-14(18-13(10)7-9)12-3-1-2-6-17-12/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWBFUHWIXQEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminopyridine with a fluorinated benzaldehyde derivative under acidic conditions to form the quinoline ring system. The carboxylic acid group is then introduced through oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the carboxylic acid group.

    Substitution: The fluorine atom and other substituents on the quinoline ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline derivatives.

Scientific Research Applications

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For example, it has been studied as a potential inhibitor of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its anticancer activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications
7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid 7-F, 2-pyridin-2-yl ~267 (estimated) Coordination chemistry, drug design
6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid 6-F, 2-pyridin-2-yl ~267 Synthetic yield: 46%
7-Fluoro-2-phenylquinoline-4-carboxylic acid 7-F, 2-phenyl 267.25 Increased hydrophobicity
NSC 368390 6-F, 2-biphenyl, 3-methyl 388.3 Antitumor activity (98% inhibition)
7-Fluoro-2-methylquinoline-4-carboxylic acid 7-F, 2-methyl 205.19 Simplified structure, higher logP

Biological Activity

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family, recognized for its diverse biological activities. The molecular formula of this compound is C15H9FN2O2, and it features a fluorine atom at the 7-position and a pyridine ring at the 2-position, which contribute to its unique chemical properties and potential therapeutic applications. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The primary mechanism of action for this compound involves its role as an inhibitor of topoisomerase II , an essential enzyme in DNA replication and transcription. By inhibiting this enzyme, the compound disrupts the normal process of DNA replication, leading to cell death, which is particularly beneficial in cancer treatment.

Antimicrobial Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial activity . Studies have shown that these compounds can effectively inhibit various bacterial strains and fungi. For instance, minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 0.15 to 3.0 μg/mL against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus . The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially increasing its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound is another area of significant interest. Its ability to inhibit topoisomerase II contributes to its effectiveness against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Case Study: Anticancer Efficacy

A study involving the evaluation of several quinoline derivatives highlighted the efficacy of this compound against human tumor cell lines. The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in various cancer types .

CompoundIC50 Value (µM)Cell Line
This compound5.3HeLa
Other Quinoline Derivative10.1HCT116
Another Compound8.7A375

Antimicrobial Activity Assessment

In a comparative study assessing antimicrobial activities, derivatives similar to this compound were evaluated against various pathogens. The results indicated that modifications at the 7-position significantly influenced their antimicrobial spectrum and potency.

Bacterial StrainMIC (µg/mL)
Bacillus subtilis0.15
Staphylococcus aureus0.3
Escherichia coli0.7
Haemophilus influenzae1.5

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